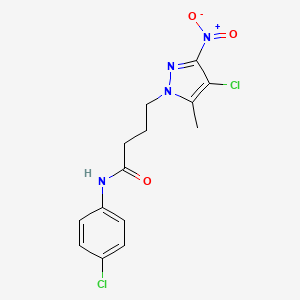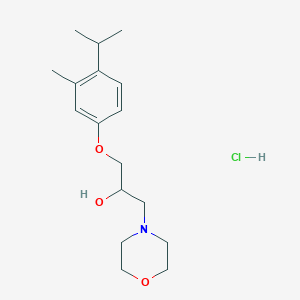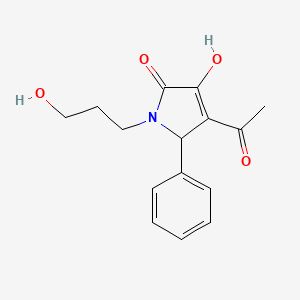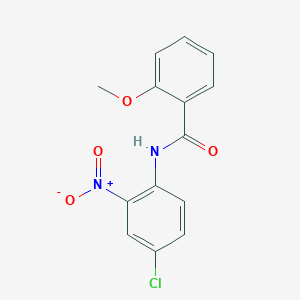![molecular formula C18H20Cl2O3 B5204617 1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene, commonly known as metoprolol, is a beta-blocker medication that is used to treat various cardiovascular conditions. It is a selective beta-1 receptor blocker and is widely prescribed due to its efficacy and safety profile.
作用機序
Metoprolol selectively blocks beta-1 adrenergic receptors, which are primarily found in the heart. By blocking these receptors, metoprolol reduces the heart rate and force of contraction, leading to a decrease in cardiac output and blood pressure. This results in a decrease in the workload of the heart, which can be beneficial in the treatment of various cardiovascular conditions.
Biochemical and Physiological Effects:
Metoprolol has been shown to have a number of biochemical and physiological effects. These include a decrease in heart rate and blood pressure, a reduction in myocardial oxygen demand, and an increase in exercise tolerance. In addition, metoprolol has been shown to have anti-arrhythmic effects and to reduce the risk of sudden cardiac death.
実験室実験の利点と制限
Metoprolol has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating cardiovascular physiology. In addition, it is relatively safe and well-tolerated, making it suitable for use in animal experiments. However, metoprolol also has some limitations. It is a highly specific drug, meaning that it may not be suitable for investigating other physiological systems. In addition, it may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on metoprolol. One area of interest is the potential use of metoprolol in the prevention of migraine headaches. Another area of interest is the potential use of metoprolol in the treatment of anxiety disorders. Additionally, there is ongoing research into the effects of metoprolol on exercise performance and the potential use of metoprolol in the prevention of sudden cardiac death. Finally, there is ongoing research into the development of new beta-blocker medications with improved efficacy and safety profiles.
Conclusion:
In conclusion, metoprolol is a well-established beta-blocker medication that is widely used in the treatment of various cardiovascular conditions. It has a known mechanism of action and has been extensively studied for its effects on cardiovascular physiology. While it has several advantages for use in lab experiments, it also has some limitations. Future research directions include investigating its potential use in the prevention of migraine headaches and anxiety disorders, as well as the development of new beta-blocker medications with improved efficacy and safety profiles.
合成法
Metoprolol can be synthesized by reacting 3-(2-methoxy-4-methylphenoxy)propanol with 1,3-dichloro-5-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an etherification reaction, followed by a chlorination reaction to give the final product.
科学的研究の応用
Metoprolol has been extensively studied for its use in the treatment of various cardiovascular conditions such as hypertension, angina, heart failure, and arrhythmias. It has also been studied for its potential use in the prevention of migraine headaches. In addition, metoprolol has been investigated for its effects on exercise performance and its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(11-12)21-3)22-7-4-8-23-18-14(19)9-13(2)10-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRQEKAATVXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)






![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)


![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)